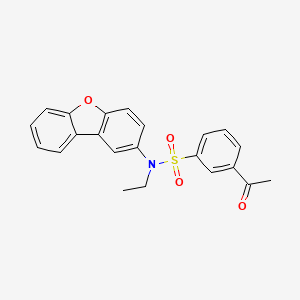![molecular formula C22H28N4O2 B7532555 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide, also known as BMS-986001, is a small molecule drug that has shown potential in treating various diseases.
Mécanisme D'action
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide works by inhibiting specific enzymes that are involved in various disease processes. For example, in cancer research, this compound inhibits the enzyme PARP-1, which is involved in DNA repair. By inhibiting PARP-1, this compound can prevent cancer cells from repairing DNA damage, leading to cell death. In Alzheimer's disease research, this compound inhibits the enzyme BACE1, which is involved in the production of amyloid beta plaques. By inhibiting BACE1, this compound can reduce the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy. In Alzheimer's disease research, this compound has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopamine-producing neurons from degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of disease processes. However, one limitation is that this compound may not be effective in all cases, as different diseases may involve different enzymes or pathways.
Orientations Futures
There are several future directions for research on 4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide. One direction is to further investigate its potential in treating various types of cancer, including those that are resistant to chemotherapy. Another direction is to investigate its potential in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for different diseases.
Méthodes De Synthèse
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-nitrobenzoyl chloride with N-benzylpiperidine to form 4-nitrobenzyl N-benzylpiperidine-4-carboxylate. This intermediate is then reduced with palladium on carbon to form 4-aminobenzyl N-benzylpiperidine-4-carboxylate. The final step involves the reaction of 4-aminobenzyl N-benzylpiperidine-4-carboxylate with 4-formylbenzamide to form this compound.
Applications De Recherche Scientifique
4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by targeting specific enzymes. In Alzheimer's disease research, this compound has been shown to improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopamine-producing neurons from degeneration.
Propriétés
IUPAC Name |
4-[[(1-benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c23-21(27)20-8-6-17(7-9-20)14-24-22(28)25-15-18-10-12-26(13-11-18)16-19-4-2-1-3-5-19/h1-9,18H,10-16H2,(H2,23,27)(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMKBFACAVKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-N-propylpiperidine-1,4-dicarboxamide](/img/structure/B7532474.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)

![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
